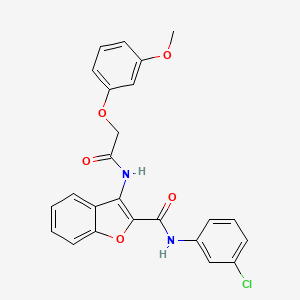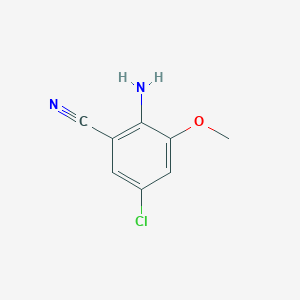
N-(1,3-dioxoisoindol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dioxoisoindol-5-yl)propanamide, also known as NDI-1, is a small molecule compound that has been found to have potential therapeutic applications in various diseases. It was first synthesized in 2008 by a group of researchers led by Dr. Bruce Hammock at the University of California, Davis. Since then, NDI-1 has been extensively studied for its mechanism of action and potential applications in treating various diseases.
Mechanism of Action
N-(1,3-dioxoisoindol-5-yl)propanamide works by inhibiting the activity of soluble epoxide hydrolase (sEH), an enzyme that metabolizes epoxyeicosatrienoic acids (EETs) into dihydroxyeicosatrienoic acids (DHETs). EETs are known to have anti-inflammatory, anti-apoptotic, and vasodilatory effects, while DHETs have pro-inflammatory and pro-apoptotic effects. By inhibiting sEH, this compound increases the levels of EETs and decreases the levels of DHETs, leading to beneficial effects in various diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis, and improving vascular function and tissue damage. In animal models, this compound has been shown to improve cognitive function, reduce tumor growth, and improve cardiac function.
Advantages and Limitations for Lab Experiments
N-(1,3-dioxoisoindol-5-yl)propanamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and ability to cross the blood-brain barrier. However, this compound also has some limitations, including its low water solubility and potential off-target effects.
Future Directions
There are several future directions for the research and development of N-(1,3-dioxoisoindol-5-yl)propanamide. One direction is to optimize the synthesis of this compound to improve its water solubility and bioavailability. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in humans to determine its safety and efficacy. Additionally, this compound could be tested in combination with other drugs to enhance its therapeutic effects in various diseases. Finally, further studies could be conducted to explore the potential applications of this compound in other diseases, such as diabetes and cardiovascular diseases.
Conclusion:
This compound is a promising small molecule compound that has potential therapeutic applications in various diseases. Its mechanism of action involves inhibiting the activity of sEH, leading to beneficial effects in neurodegenerative diseases, cancer, and inflammation. Although this compound has some limitations, its advantages make it a promising candidate for further research and development. Future studies could lead to the development of this compound as a novel therapeutic agent for various diseases.
Synthesis Methods
N-(1,3-dioxoisoindol-5-yl)propanamide can be synthesized using a simple two-step process. The first step involves the reaction of isatin with ethyl acrylate to form an intermediate compound. The second step involves the reaction of the intermediate compound with ammonia to form this compound. The synthesis of this compound is relatively easy and can be scaled up for large-scale production.
Scientific Research Applications
N-(1,3-dioxoisoindol-5-yl)propanamide has been found to have potential therapeutic applications in various diseases, including neurodegenerative diseases, cancer, and inflammation. In neurodegenerative diseases, this compound has been shown to protect neurons against oxidative stress and prevent neuronal death. In cancer, this compound has been found to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation, this compound has been shown to reduce inflammation and improve tissue damage in animal models.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-9(14)12-6-3-4-7-8(5-6)11(16)13-10(7)15/h3-5H,2H2,1H3,(H,12,14)(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZBVEYDRTWLCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-ethyl-2-[(4-methoxybenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2771454.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2771457.png)


![3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine](/img/structure/B2771461.png)


![N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2771466.png)


![4-chloro-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B2771470.png)
![5-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2771471.png)

